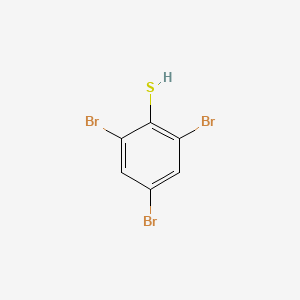

2,4,6-三溴苯酚

描述

2,4,6-Tribromothiophenol is a brominated derivative of phenol . It appears as soft, long, white crystals with a bromine odor . It is commonly used as a fungicide, in the preparation of flame retardants, and as a wood preservative .

Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromothiophenol is C6H3Br3S . The InChI key is BSWWXRFVMJHFBN-UHFFFAOYSA-N . The structure includes a phenol group where the hydrogens at positions 2, 4, and 6 have been replaced by bromines .Chemical Reactions Analysis

Bromophenols are important precursors for forming Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent compounds . The formation characteristic of PBDD/Fs from 2,4,6-TBP has been studied .Physical And Chemical Properties Analysis

2,4,6-Tribromothiophenol has a molecular weight of 330.80 g/mol . It is slightly soluble in water . The melting point is 95.5 °C and the boiling point is 244 °C .作用机制

Target of Action

2,4,6-Tribromothiophenol (TBP) is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .

Mode of Action

It is known that tbp can undergo microbial metabolism, transforming into other compounds . A study has shown that a two-component FAD-dependent monooxygenase, HnpAB, can transform TBP via consecutive oxidative and hydrolytic debromination reactions .

Biochemical Pathways

It has been shown that tbp can be metabolized by microbes via a novel process involving consecutive oxidative and hydrolytic debromination . This process results in the formation of 6-bromo-1,2,4-benzenetriol (BBT) as the ring-cleavage substrate .

Pharmacokinetics

A study on rodents has shown that tbp is rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours, and 89%-94% in 24 hours .

Result of Action

It is known that tbp can cause developmental neurotoxicity, embryotoxicity, fetotoxicity, and reproductive toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBP. For example, under different redox conditions in soil, TBP rapidly dissipates, mineralizes to CO2, and forms non-extractable residues . The transformation of TBP is significantly faster under oxic conditions than under anoxic conditions .

实验室实验的优点和局限性

The main advantage of using 2,4,6-Tribromothiophenol in laboratory experiments is its low cost and ease of synthesis. In addition, 2,4,6-Tribromothiophenol is a stable compound and is not easily degraded in the presence of light or heat. However, 2,4,6-Tribromothiophenol may be toxic to certain organisms and can cause adverse effects when used in high concentrations. Therefore, it is important to use 2,4,6-Tribromothiophenol in laboratory experiments in a controlled manner.

未来方向

The potential applications of 2,4,6-Tribromothiophenol are numerous and research is ongoing in order to fully understand its mechanism of action and potential uses. Potential future directions include further research into the effects of 2,4,6-Tribromothiophenol on enzymes and hormones, as well as its potential use in medical research, such as the treatment of cancer and other diseases. Additionally, further research is needed to understand the potential toxicity of 2,4,6-Tribromothiophenol and to develop methods to safely use it in laboratory experiments.

科学研究应用

阻燃剂

2,4,6-三溴苯酚被用作阻燃剂 . 它是生产最重要的溴系阻燃剂的合成中间体 .

杀菌剂

它通常用作杀菌剂 . 这意味着它可以用于控制植物中的真菌病害,从而有助于提高作物的健康和产量 .

木材防腐剂

2,4,6-三溴苯酚被用作木材防腐剂的关键成分 . 这有助于保护木材免受腐烂、昆虫和其他木材破坏生物的侵害,延长木材产品的寿命 .

杀虫剂

它已被用作杀虫剂来控制昆虫、真菌和细菌 . 这使得它在农业和园艺中具有价值,可以保护植物和作物 .

电化学传感器

通过表面分子印迹技术制备了一种新型的2,4,6-三溴苯酚电化学传感器 . 该传感器可用于现场测定2,4,6-三溴苯酚,提供一种灵敏、快速、方便和选择性的方法 .

环境研究

研究了2,4,6-三溴苯酚在不同氧化还原条件下在土壤中的归宿 . 这项研究为2,4,6-三溴苯酚在环境中的行为提供了新的见解,这对风险评估至关重要 .

安全和危害

生化分析

Biochemical Properties

2,4,6-Tribromothiophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain . Additionally, 2,4,6-Tribromothiophenol undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . This interaction highlights its role in oxidative biochemical pathways.

Cellular Effects

2,4,6-Tribromothiophenol has been observed to disturb cellular calcium signaling in neuroendocrine cells, indicating its potential as an endocrine disruptor . Environmental levels of this compound have been reported to affect reproduction in zebrafish . Furthermore, it interferes with estrogen and thyroid hormone signaling, which regulate important transporters of the blood-brain barrier . These interactions suggest that 2,4,6-Tribromothiophenol can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,4,6-Tribromothiophenol exerts its effects through various binding interactions and enzyme inhibition. The compound activates the benzene ring by increasing electron density, making it more reactive to electrophiles . This reactivity facilitates the substitution of hydrogen atoms with bromine atoms, enhancing its biochemical activity. Additionally, 2,4,6-Tribromothiophenol undergoes oxidative degradation and reductive bromination, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Tribromothiophenol change over time due to its stability and degradation. The compound is rapidly absorbed and excreted, with significant portions eliminated via urine and feces . It does not appear to bioaccumulate or alter its own metabolism after repeated administration . These findings suggest that 2,4,6-Tribromothiophenol has a relatively stable profile in laboratory conditions, with minimal long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,4,6-Tribromothiophenol vary with different dosages in animal models. In rodents, the compound is well absorbed and rapidly excreted, with higher doses leading to increased excretion rates . At high doses, 2,4,6-Tribromothiophenol can cause toxic effects, including disturbances in calcium signaling and potential endocrine disruption . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

2,4,6-Tribromothiophenol is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways result in the formation of various metabolites, some of which are hydrophobic, persistent, and toxic. The compound’s metabolism in rice plants, for example, leads to the production of several transformation products, indicating its complex metabolic fate .

Transport and Distribution

Within cells and tissues, 2,4,6-Tribromothiophenol is transported and distributed through interactions with transporters and binding proteins. It has been detected in human blood and breast milk, indicating its ability to cross biological barriers . The compound also decreases P-glycoprotein transport activity at the blood-brain barrier, affecting its distribution within the brain . These findings suggest that 2,4,6-Tribromothiophenol can be widely distributed within the body, influencing various physiological processes.

Subcellular Localization

The subcellular localization of 2,4,6-Tribromothiophenol is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific proteins and enzymes direct it to various cellular compartments, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

属性

IUPAC Name |

2,4,6-tribromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWTASASRPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328160 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57730-98-0 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

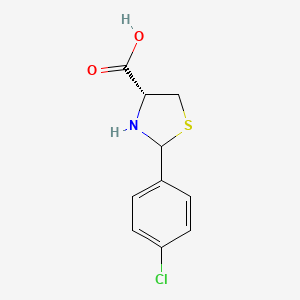

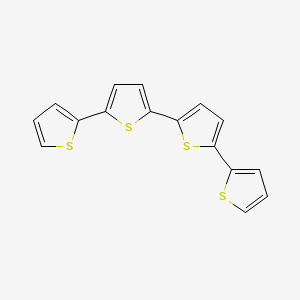

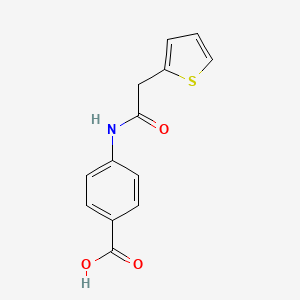

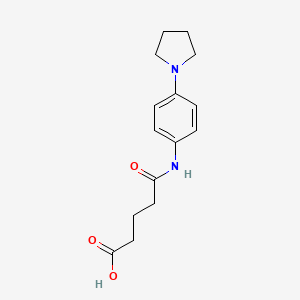

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)